molecular formula C9H20Cl2N2 B1646538 1-Cyclopentylpiperazine dihydrochloride CAS No. 131269-35-7

1-Cyclopentylpiperazine dihydrochloride

Cat. No.: B1646538
CAS No.: 131269-35-7
M. Wt: 227.17 g/mol
InChI Key: AULQOFFFGFXKQQ-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperazine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its potent and selective agonistic activity on the serotonin 5-HT1A receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperazine dihydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically proceed under basic conditions and may involve the use of microwave acceleration to enhance efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves batch or flow (microwave) reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins is also common . These methods allow for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Selective reduction methods can be employed to produce aminoazacyclic compounds.

    Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or sulfonium salts are utilized under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Aminoazacyclic compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopentylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s activity on the serotonin 5-HT1A receptor makes it valuable in neuropharmacological studies.

    Medicine: It is investigated for its potential therapeutic effects in treating anxiety, depression, and other neurological disorders.

    Industry: The compound is used in the development of new drugs and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

    1-Cyclopentylpiperazine: The parent compound without the dihydrochloride salt.

    4-Cyclopentylpiperazine: A positional isomer with the cyclopentyl group at the 4-position.

    1-Cyclopentyl-4-nitrosopiperazine: An oxidized derivative.

Uniqueness: 1-Cyclopentylpiperazine dihydrochloride is unique due to its high selectivity and potency as a serotonin 5-HT1A receptor agonist. This specificity makes it particularly valuable in neuropharmacological research and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopentylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULQOFFFGFXKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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